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Compound of Interest

Compound Name: Amfetaminil

Cat. No.: B1664851

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for professionals engaged in or
considering research with Amfetaminil. The following frequently asked questions (FAQSs),
troubleshooting guides, and detailed protocols address the significant regulatory hurdles and
procedural requirements inherent in studying this Schedule 1V controlled substance. Our aim is
to equip your team with the necessary information to navigate the complex legal and ethical
landscape surrounding Amfetaminil research, ensuring compliance and fostering a path
toward scientific advancement.

Frequently Asked Questions (FAQSs)

Q1: What is the legal status of Amfetaminil in the United States?

Amfetaminil is classified as a Schedule 1V controlled substance under the Controlled
Substances Act (CSA).[1] This designation indicates that it has a low potential for abuse
relative to substances in Schedule Il and a recognized medical use in treatment in the United
States, although it has been largely withdrawn from clinical use.[1][2] Its history of abuse is a
critical factor in the stringent regulatory oversight of any proposed research.

Q2: What are the primary regulatory bodies | will need to interact with for Amfetaminil
research?
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Researchers must engage with both the Drug Enforcement Administration (DEA) and the Food
and Drug Administration (FDA). The DEA is responsible for regulating controlled substances,
including the registration of researchers and the security protocols for handling and storage.[3]
[4] The FDA oversees the clinical investigation of new drugs, including the submission of an
Investigational New Drug (IND) application before any human trials can commence.[5]

Q3: My research is purely preclinical. Do | still need to register with the DEA?

Yes, any researcher intending to handle a controlled substance, including for in vitro or animal
studies, must obtain a DEA registration.[6] The specific registration required for research is
DEA Form 225.[6]

Q4: Amfetaminil was withdrawn from the market. Does this create additional regulatory
hurdles?

Yes, the withdrawn status of Amfetaminil adds a layer of complexity. While the process of
studying a withdrawn drug for a new therapeutic purpose, known as drug repurposing, is a
recognized pathway, it requires a comprehensive justification for its re-evaluation.[7][8] Your
IND application will need to present a strong scientific rationale for investigating Amfetaminil
for a new indication, supported by robust preclinical data.

Q5: What are the key security requirements for storing and handling Amfetaminil?

As a Schedule IV substance, Amfetaminil must be stored in a securely locked, substantially
constructed cabinet.[6] Access must be restricted to authorized personnel only. Meticulous
records of the acquisition, use, and disposal of the substance are mandatory and are subject to
DEA inspection.[1][9]

Troubleshooting Common Regulatory Hurdles
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Problem

Potential Cause

Recommended Solution

DEA Registration Application
Delays

Incomplete or inaccurate
information on Form 225.
Insufficient detail in the
research protocol. Lack of

state licensure.

Ensure all sections of the
application are filled out
completely and accurately.
Provide a detailed and
scientifically sound research
protocol. Obtain all necessary
state-level licenses and
registrations before submitting
the DEA application.[4]

IND Application Placed on
Clinical Hold

Inadequate preclinical safety
data. Flaws in the clinical trial
design. Insufficient information
on the manufacturing and

control of the drug substance.

Conduct comprehensive
animal toxicology and
pharmacology studies. Design
a well-controlled clinical
protocol with clear endpoints
and patient safety monitoring
procedures. Provide detailed
Chemistry, Manufacturing, and
Controls (CMC) information.[5]

Difficulty Sourcing Amfetaminil

for Research

Limited number of DEA-
licensed manufacturers for a

withdrawn substance.

Identify and contact DEA-
registered manufacturers or
distributors of Schedule 1V
substances. This may require
significant lead time and

documentation.

Institutional Review Board

(IRB) Approval Challenges

Concerns about the potential
for abuse and patient safety.
Inadequate informed consent

process.

Develop a robust protocol for
monitoring for signs of abuse
and dependence in study
participants. Create a clear
and comprehensive informed
consent document that
explicitly details the risks
associated with a controlled

substance.
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Experimental Protocols & Regulatory Workflow

Preclinical Research Protocol: Initial Safety and Efficacy
Assessment

This protocol outlines the essential steps for preclinical evaluation of Amfetaminil, a
prerequisite for filing an IND application.

o Acquisition of Amfetaminil:
o Obtain a DEA registration for research with Schedule IV substances (Form 225).
o Source Amfetaminil from a DEA-licensed manufacturer or distributor.
o Maintain meticulous records of all transactions.
e In Vitro Studies:
o Conduct receptor binding assays to confirm the mechanism of action.
o Perform cell-based assays to evaluate potency and efficacy.
o Assess metabolic stability and potential for drug-drug interactions.
e Animal Studies:

o Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and
excretion (ADME) profile in at least two animal species.

o Toxicology Studies:
= Acute toxicity studies to determine the median lethal dose (LD50).
» Repeat-dose toxicity studies to evaluate the effects of long-term exposure.

» Safety pharmacology studies to assess effects on vital functions (cardiovascular,
respiratory, central nervous system).
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o Efficacy Studies: Utilize validated animal models relevant to the proposed therapeutic
indication.

Regulatory Workflow for Initiating Clinical Research

The following diagram illustrates the key steps and interactions with regulatory agencies for
initiating a clinical trial with Amfetaminil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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